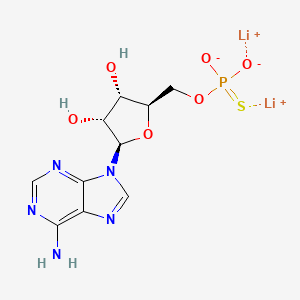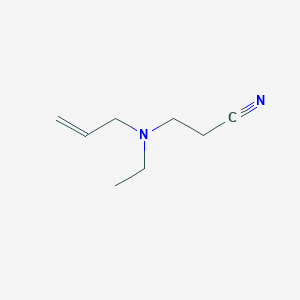
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyladenosine hydroiodide is a modified nucleoside that plays a significant role in biochemical, pharmacological, and chemical biology research. This compound is characterized by the methylation of adenosine at the N1 position, resulting in a hydroiodide salt form. The modification of adenosine to 1-methyladenosine introduces unique chemical properties that are crucial for various biological functions, particularly in RNA stability and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyladenosine hydroiodide typically involves the methylation of adenosine. One common method includes the protection of the base moiety of adenosine with a chloroacetyl group, followed by methylation at the N1 position. The protected nucleoside is then deprotected under carefully controlled anhydrous conditions to yield 1-methyladenosine .
Industrial Production Methods: Industrial production of 1-methyladenosine hydroiodide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyladenosine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the methyl group or other functional groups within the molecule.
Substitution: The hydroiodide ion can be substituted with other anions or functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-methyladenosine, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
1-Methyladenosine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of nucleoside modifications on nucleotide function and RNA structure.
Biology: The compound plays a role in understanding RNA stability, gene expression, and RNA-protein interactions.
Medicine: Research on 1-methyladenosine hydroiodide contributes to the development of therapeutic agents targeting RNA-related diseases.
Mechanism of Action
The mechanism of action of 1-methyladenosine hydroiodide involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the N1 position introduces a positive charge, which affects the folding and interactions of RNA. This modification can stabilize novel nucleic acid structures and play a role in gene expression regulation. The compound interacts with specific RNA-binding proteins and enzymes, such as methyl-1-adenosine transferase, which are involved in its incorporation and function .
Comparison with Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the N6 position.
5-Methylcytidine: A methylated cytidine with the methyl group at the 5 position.
7-Methylguanosine: A methylated guanosine with the methyl group at the 7 position.
Uniqueness: 1-Methyladenosine hydroiodide is unique due to its specific methylation at the N1 position, which significantly alters its chemical properties and biological functions compared to other methylated nucleosides. This unique modification allows for distinct interactions with RNA and proteins, making it a valuable tool in biochemical and pharmacological research .
Properties
Molecular Formula |
C11H18IN5O4 |
|---|---|
Molecular Weight |
411.20 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide |
InChI |
InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 |
InChI Key |
ZDCHPVZNXIQYNX-YCSZXMBFSA-N |
Isomeric SMILES |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I |
Canonical SMILES |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)


![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)


